molecular formula C3HClF3N3O2S B12842417 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride

Cat. No.: B12842417
M. Wt: 235.57 g/mol
InChI Key: NFUGWNIMNFPIQV-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is a chemical compound with the molecular formula C3HClF3N3O2S. It is known for its unique structure, which includes a trifluoromethyl group attached to a triazole ring, and a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. These reactions are performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its potential as an antimalarial agent is attributed to its ability to inhibit dihydropteroate synthase, an enzyme crucial for the folate pathway in Plasmodium species. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other trifluoromethylated triazoles.

Properties

Molecular Formula

C3HClF3N3O2S

Molecular Weight

235.57 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C3HClF3N3O2S/c4-13(11,12)2-8-1(9-10-2)3(5,6)7/h(H,8,9,10)

InChI Key

NFUGWNIMNFPIQV-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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